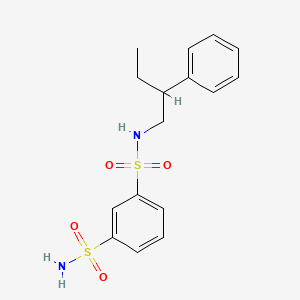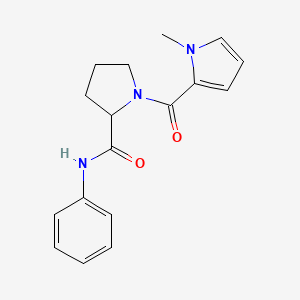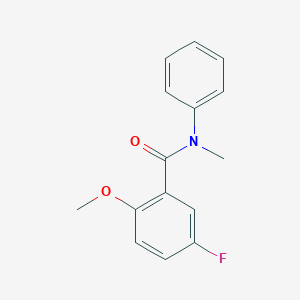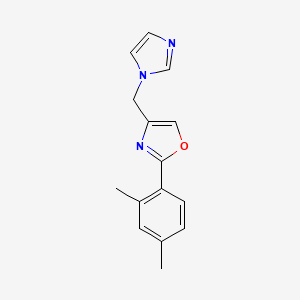![molecular formula C15H18N2O B7517214 N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of cyclopropane carboxamide derivatives that have shown potential in various biomedical applications.
Mechanism of Action
The mechanism of action of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is its high yield in the synthesis process, making it readily available for lab experiments. The compound has also shown promising results in various biomedical applications, making it a potential candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the research of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide. One potential direction is the study of its potential as an anticancer agent. The compound has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of a new cancer treatment. Another potential direction is the study of its potential as a treatment for inflammation and neurodegenerative disorders. The compound has been shown to reduce inflammation and improve insulin sensitivity, making it a potential candidate for the treatment of these conditions. Additionally, the study of the compound's potential toxicity and side effects is necessary for its safe use in clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various biomedical applications. Its synthesis method has a high yield, making it readily available for lab experiments. The compound's mechanism of action involves the inhibition of specific enzymes and receptors in the body, leading to various biochemical and physiological effects. While the compound has shown promising results, further research is necessary to fully understand its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-cyanopropan-2-yl)aniline to form the desired product. The yield of the synthesis method is reported to be high, making it a viable approach for the production of this compound.
Scientific Research Applications
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential biomedical applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and antifungal properties.
properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-8-13(10)14(18)17-12-6-4-11(5-7-12)15(2,3)9-16/h4-7,10,13H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUURSFEURVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)



![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)